Cas no 58750-87-1 (1,5-diphenyl-3-pyridin-4-ylpentane-1,5-dione)
58750-87-1 structure
Product Name:1,5-diphenyl-3-pyridin-4-ylpentane-1,5-dione
Numero CAS:58750-87-1
MF:C14H15NO3S
MW:277.338802576065
CID:1614180
PubChem ID:247214
Update Time:2025-04-21
1,5-diphenyl-3-pyridin-4-ylpentane-1,5-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,5-diphenyl-3-pyridin-4-ylpentane-1,5-dione
- MLS002152974
- AC1LGIE9
- Bionet2_001094
- N-(3-methoxyphenyl)-4-methylbenzenesulfonamide
- MLS000106019
- HMS1367B16
- SMR000102991
- 3-p-Toluolsulfamino-phenol-methylaether
- N-(3-methoxyphenyl)-p-toluenesulfonamide
- Toluol-4-sulfonsaeure-m-anisidid
- toluene-4-sulfonic acid m-anisidide
- N-tosyl-m-anisidine
- N-(3-methoxyphenyl)-phenylacetamide
- N-tosyl-3-anisidine
- Oprea1_111811
- CTK1G5800
- N-tosyl-3-anisidine;toluene-4-sulfonic acid m-anisidide;N-(3-methoxyphenyl)-p-toluenesulfonamide;N-tosyl-m-anisidine;Toluol-4-sulfonsaeure-m-anisidid;N-(3-methoxyphenyl)-phenylacetamide;3-p-Toluolsulfamino-phenol-methylaether;N-(3-methoxyphenyl)-4-methylbenzenesulfonamide;
- DTXSID00974272
- 58750-87-1
- NSC-61580
- ghl.PD_Mitscher_leg0.1232
- N-(3-Methoxyphenyl)-4-methylbenzene-1-sulfonamide
- NCIOpen2_002853
- Oprea1_280019
- AKOS002963380
- HS-3243
- n-(3-methoxy-phenyl)-4-methyl-benzenesulfonamide
- NSC61580
-
- Inchi: 1S/C14H15NO3S/c1-11-6-8-14(9-7-11)19(16,17)15-12-4-3-5-13(10-12)18-2/h3-10,15H,1-2H3
- Chiave InChI: XOUNLRMUWHWJGH-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC(C)=CC=1)(NC1C=CC=C(C=1)OC)(=O)=O
Proprietà calcolate
- Massa esatta: 277.07700
- Massa monoisotopica: 277.077264
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 19
- Conta legami ruotabili: 4
- Complessità: 369
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 63.8
Proprietà sperimentali
- Densità: 1.267
- Punto di ebollizione: 423°C at 760 mmHg
- Punto di infiammabilità: 209.6°C
- Indice di rifrazione: 1.6
- PSA: 63.78000
- LogP: 3.95820
1,5-diphenyl-3-pyridin-4-ylpentane-1,5-dione Letteratura correlata
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
58750-87-1 (1,5-diphenyl-3-pyridin-4-ylpentane-1,5-dione) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso